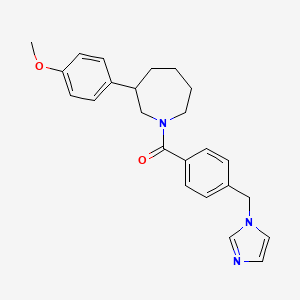
2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Characterization
The synthesis of chromene derivatives has been a subject of interest due to their significant photochromic and redox properties. A study has successfully synthesized a series of 2H-pyrano[3,2-c]chromen-5-one derivatives, which displayed varying photochromic behaviors based on their substituents. Compounds with N,N-dimethylamino groups showed distinct color changes upon UV irradiation, indicating their potential in photochromic applications .
Molecular Structure Analysis
The molecular structures of newly synthesized chromene derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of a previously unknown chromeno[2,3-b]pyridine derivative was confirmed through elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy . Similarly, the crystal structure of a pyrazolo[3,4-b]pyridine-3-carbonitrile derivative was determined using X-ray crystallography, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
The reactivity of chromene derivatives has been explored in various chemical reactions. For example, the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes involved the condensation of 3-(dimethylamino)phenol, an aromatic aldehyde, and malonitrile in the presence of piperidine . Additionally, a piperidine-mediated [3 + 3] cyclization process was developed to create 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing a novel transformation that provides a highly efficient route to functionalized chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are closely linked to their structural features. The photochromic and redox properties of these compounds have been investigated, revealing that specific substituents can significantly influence their behavior. For instance, the presence of an N,N-dimethylamino group on the aromatic ring enhances shoulder absorption in the visible region and facilitates a color change upon UV light exposure . The cytotoxic activities of some synthesized chromenes against human tumor cell lines were also determined, with several compounds showing significant activity .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes were synthesized and exhibited significant cytotoxic activities against several human tumor cell lines, indicating potential applications in developing anticancer therapies (Vosooghi et al., 2010). Similarly, compounds derived from 2-oxo-2H-chromenylpyrazolecarboxylates showed promising anticancer activity against prostate, lung adenocarcinoma, and cervical cancer cell lines (Kumar et al., 2013).
Antibacterial and Antioxidant Properties
The synthesis of 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One derivatives revealed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, along with notable antioxidant activities (Al-ayed, 2011). This suggests their utility in developing new antimicrobial and antioxidant agents.
Antimicrobial Activity and Docking Studies
The crystal structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile showed favorable antimicrobial activities, resembling reference antimicrobial agents, and was also subjected to molecular docking analysis, indicating potential for developing novel antimicrobial compounds (Okasha et al., 2022).
Photochromic and Redox Properties
2H-pyrano[3,2-c]chromen-5-one derivatives exhibited interesting photochromic and redox properties, making them suitable for applications in material sciences, especially in developing photoresponsive materials (Huang et al., 2007).
Facile Synthesis Methods
Studies have also focused on developing efficient synthesis methods for these compounds. For example, a solvent-free one-pot three-component method was demonstrated for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes at ambient temperature, highlighting advancements in green chemistry and sustainable synthesis approaches (Amirnejad et al., 2013).
Propiedades
IUPAC Name |
2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-24(2)19-20(23-10-9-22-19)28-14-6-5-11-25(13-14)21(27)18-12-16(26)15-7-3-4-8-17(15)29-18/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXVHKBNGKNOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)


![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)



![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)